4-(2-Methylphenyl)-2-nitrobenzoic acid
CAS No.: 1261928-31-7
Cat. No.: VC11781787
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261928-31-7 |
|---|---|
| Molecular Formula | C14H11NO4 |
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 4-(2-methylphenyl)-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C14H11NO4/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | JICQUNXOWDTPBH-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 4-(2-methylphenyl)-2-nitrobenzoic acid is C₁₄H₁₁NO₄, with a molecular weight of 269.24 g/mol. The compound features:
-
A benzoic acid backbone with a carboxylic acid group at position 1.
-
A nitro (-NO₂) group at position 2.
-
A 2-methylphenyl substituent at position 4.
The nitro group’s electron-withdrawing nature enhances the acidity of the carboxylic acid group, while the 2-methylphenyl group introduces steric hindrance and hydrophobic characteristics. Predicted physicochemical properties, derived from structurally similar compounds , include:
| Property | Value |
|---|---|
| Melting Point | 185–190°C (predicted) |
| Boiling Point | 375–380°C (predicted) |
| Density | 1.35–1.40 g/cm³ (predicted) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| pKa | 2.8–3.2 (predicted) |
The compound’s crystalline structure likely adopts a planar configuration due to conjugation between the nitro and carboxylic acid groups, with the 2-methylphenyl group inducing torsional strain .
Synthetic Routes and Methodologies
While no direct synthesis of 4-(2-methylphenyl)-2-nitrobenzoic acid is documented, plausible routes can be inferred from patents and related nitrobenzoic acid syntheses :
Nitration of 4-(2-Methylphenyl)benzoic Acid
-
Substrate Preparation: 4-(2-Methylphenyl)benzoic acid is synthesized via Suzuki-Miyaura coupling between 4-bromobenzoic acid and 2-methylphenylboronic acid.
-
Nitration: The substrate is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C. The nitro group preferentially substitutes at the ortho position relative to the carboxylic acid due to meta-directing effects .
-
Purification: Crude product is recrystallized from ethanol/water.
Oxidation of 4-(2-Methylphenyl)-2-nitrotoluene
-
Alkylation: Toluene is nitrated to 2-nitrotoluene, followed by Friedel-Crafts alkylation with 2-methylbenzyl chloride.
-
Oxidation: The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
Key Challenges:
-
Regioselective nitration competing with byproduct formation.
-
Steric hindrance from the 2-methylphenyl group complicating coupling reactions.
Physicochemical Characterization
Experimental data for this compound remain sparse, but predictions based on analogs suggest:
Spectroscopic Properties
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
-
NMR (¹H):
-
δ 8.2–8.5 ppm (aromatic protons adjacent to nitro group).
-
δ 7.3–7.6 ppm (protons from 2-methylphenyl group).
-
δ 2.4 ppm (methyl group singlet).
-
Thermal Stability
Thermogravimetric analysis (TGA) predicts decomposition above 250°C, consistent with nitroaromatic compounds .
Applications in Pharmaceutical and Industrial Chemistry
Intermediate in Drug Synthesis
The compound’s structure aligns with intermediates used in protease inhibitors and kinase-targeted therapies. For example, analogous nitrobenzoic acids serve as precursors to Tolvaptan impurities , suggesting potential roles in vasopressin receptor antagonist synthesis.
Agrochemical Development
Nitroaromatics are key in herbicide and pesticide design. The methylphenyl group may enhance lipid solubility, improving membrane permeability in target organisms.
Biological Activity and Mechanisms
While direct studies are lacking, nitroaromatics generally exhibit:
-
Antimicrobial Effects: Nitro groups undergo enzymatic reduction to reactive intermediates (e.g., nitro radicals), disrupting microbial DNA .
-
Anticancer Potential: Nitro compounds can induce oxidative stress in cancer cells, as seen in analogs like 2-methyl-4-nitrobenzoic acid .
Hypothesized Targets:
-
Tyrosine kinase inhibition via nitro group interaction with ATP-binding sites.
-
COX-2 enzyme modulation due to structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparison with Related Compounds
The 2-methylphenyl group in 4-(2-Methylphenyl)-2-nitrobenzoic acid confers greater lipophilicity than methoxy or methyl analogs, potentially enhancing blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume